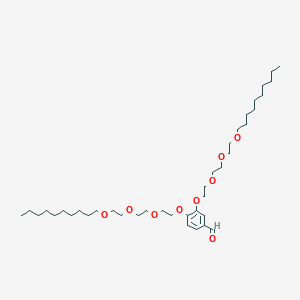
3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde is a chemical compound with the molecular formula C17H26O7. It belongs to the class of benzaldehydes and features multiple ethoxy (–OCH2CH2–) groups attached to the benzene ring. The compound’s systematic IUPAC name is 3,4-Bis[2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy]benzaldehyde .
Méthodes De Préparation
The synthetic preparation of 3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde involves several steps. Unfortunately, specific literature on this compound is scarce, but I can provide a general outline:
Industrial Production Methods: While industrial-scale production methods are not widely documented, researchers typically synthesize this compound through multi-step reactions involving aldehyde condensation and etherification. These methods may include protection and deprotection steps to control the regioselectivity of the ethoxy groups.
Analyse Des Réactions Chimiques
Reactivity: 3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde likely undergoes various reactions typical of benzaldehydes, such as nucleophilic addition, oxidation, and reduction.
Common Reagents and Conditions: Reactions involving this compound may use reagents like strong bases (e.g., sodium hydroxide), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., chromic acid).
Major Products: The specific products formed depend on the reaction conditions. For example, reduction could yield the corresponding alcohol, while oxidation might lead to carboxylic acids.
Applications De Recherche Scientifique
3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde’s applications span various scientific fields:
Chemistry: It serves as a building block for designing functionalized molecules due to its multiple ethoxy groups.
Biology and Medicine: Researchers may explore its potential as a drug scaffold or probe for biological studies.
Industry: Its unique structure could find applications in materials science, such as liquid crystals or polymers.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains an open question. Further research is needed to elucidate its interactions with molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While direct analogs of 3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde are scarce, its uniqueness lies in the arrangement of multiple ethoxy groups. Similar compounds may include other benzaldehydes with varying substituents.
Remember that detailed experimental data and specific applications would require further investigation
Propriétés
Numéro CAS |
656821-30-6 |
|---|---|
Formule moléculaire |
C39H70O9 |
Poids moléculaire |
683.0 g/mol |
Nom IUPAC |
3,4-bis[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C39H70O9/c1-3-5-7-9-11-13-15-17-21-41-23-25-43-27-29-45-31-33-47-38-20-19-37(36-40)35-39(38)48-34-32-46-30-28-44-26-24-42-22-18-16-14-12-10-8-6-4-2/h19-20,35-36H,3-18,21-34H2,1-2H3 |
Clé InChI |
SBJFTKBVJUOWFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOCCOCCOCCOC1=C(C=C(C=C1)C=O)OCCOCCOCCOCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


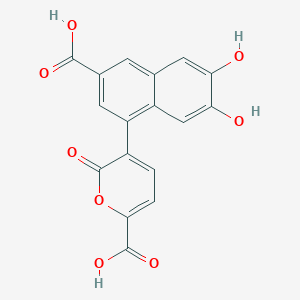
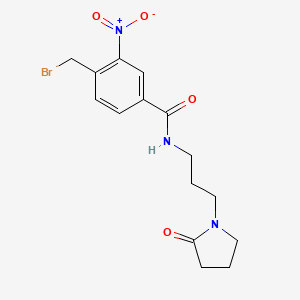

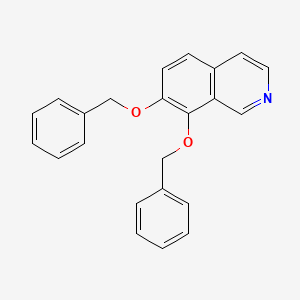

![4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide](/img/structure/B12899834.png)

![4-Quinolinamine, 2-(3-methylphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12899850.png)
![3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphoryl]benzoic acid](/img/structure/B12899852.png)
![L-Aspartic acid, N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B12899855.png)
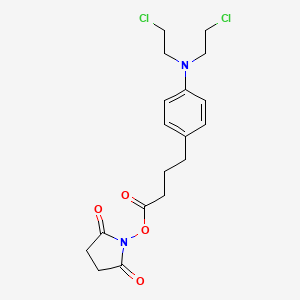
![N-(5-Methylfuran-2-YL)-N-[(4-nitrophenyl)methyl]heptanamide](/img/structure/B12899870.png)


